molecular formula C7H14ClN B13474498 N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride

N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride

Cat. No.: B13474498
M. Wt: 147.64 g/mol
InChI Key: LHHRBHXNQGFOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylbicyclo[211]hexan-1-amine hydrochloride is a chemical compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which consists of two fused cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride typically involves the use of photochemistry. One efficient approach is the [2+2] cycloaddition reaction, which allows the formation of the bicyclo[2.1.1]hexane core. This method can be further optimized by using various photochemical conditions to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow photochemistry. This method ensures consistent reaction conditions and efficient heat management, leading to higher production rates and reduced costs .

Chemical Reactions Analysis

Types of Reactions

N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted amine compounds. These products can be further utilized in different chemical and industrial applications .

Scientific Research Applications

N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Lacks the methyl and amine groups, resulting in different chemical properties.

    N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride: Contains a different bicyclic structure, leading to variations in reactivity and applications.

Uniqueness

N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride is unique due to its specific bicyclo[2.1.1]hexane core, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

N-methylbicyclo[2.1.1]hexan-1-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-8-7-3-2-6(4-7)5-7;/h6,8H,2-5H2,1H3;1H

InChI Key

LHHRBHXNQGFOBW-UHFFFAOYSA-N

Canonical SMILES

CNC12CCC(C1)C2.Cl

Origin of Product

United States

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